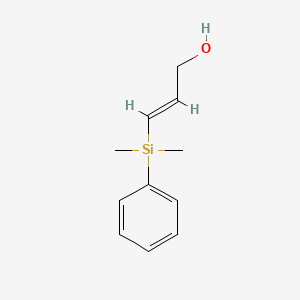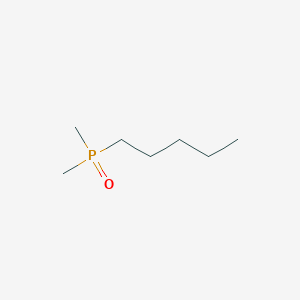
Phosphine oxide, dimethylpentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, dimethylpentyl-, is an organophosphorus compound characterized by the presence of a pentavalent phosphorus atom bonded to an oxygen atom and two methyl groups. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. One common method involves the reaction of chlorophosphines with water or alcohols. For example, dimethylpentylphosphine oxide can be prepared by the hydrolysis of chlorodimethylpentylphosphine:
Me2PCl+H2O→Me2P(O)H+HCl
Industrial Production Methods: In industrial settings, the production of phosphine oxides often involves the use of organometallic reagents such as Grignard reagents. The reaction of diethylphosphite with methylmagnesium bromide, followed by hydrolysis, is a common industrial method:
(C2H5O)2P(O)H+3CH3MgBr→(CH3)2P(O)MgBr+2MgBr(OC2H5)
(CH3)2P(O)MgBr+H2O→(CH3)2P(O)H+2MgBr(OH)
Analyse Chemischer Reaktionen
Types of Reactions: Phosphine oxide, dimethylpentyl-, undergoes various chemical reactions, including:
Oxidation: Phosphine oxides can be further oxidized to form phosphonic acids.
Reduction: Reduction of phosphine oxides to phosphines is a common reaction, often using silanes or other reducing agents.
Substitution: Phosphine oxides can participate in substitution reactions, where the oxygen atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Silanes, such as tetramethyldisiloxane (TMDS), are often used in the presence of catalysts like titanium isopropoxide.
Substitution: Reagents like alkyl halides and formaldehyde are used for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, dimethylpentyl-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Wirkmechanismus
The mechanism of action of phosphine oxide, dimethylpentyl-, involves its ability to act as a ligand, forming complexes with various metal ions. This compound can stabilize reactive intermediates and facilitate catalytic reactions. The phosphoryl group (P=O) is highly polar, allowing it to interact with a wide range of molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, dimethylpentyl-, can be compared with other similar compounds such as:
Dimethylphosphine oxide: Similar in structure but lacks the pentyl group.
Diphenylphosphine oxide: Contains phenyl groups instead of methyl and pentyl groups.
Phosphine sulfides: Similar in structure but contain sulfur instead of oxygen.
Uniqueness: Phosphine oxide, dimethylpentyl-, is unique due to its specific combination of methyl and pentyl groups, which confer distinct chemical properties and reactivity compared to other phosphine oxides.
By understanding the synthesis, reactions, applications, and mechanisms of phosphine oxide, dimethylpentyl-, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
39763-51-4 |
|---|---|
Molekularformel |
C7H17OP |
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
1-dimethylphosphorylpentane |
InChI |
InChI=1S/C7H17OP/c1-4-5-6-7-9(2,3)8/h4-7H2,1-3H3 |
InChI-Schlüssel |
GGOKCNIPSSHBDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCP(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)
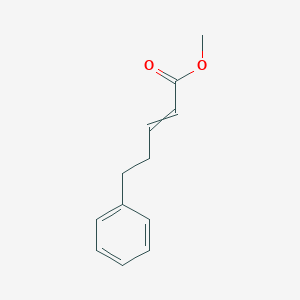
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
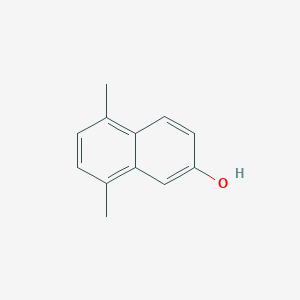
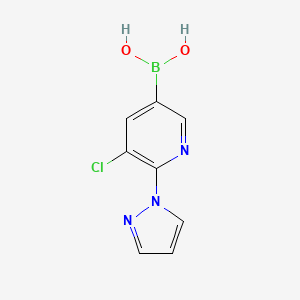
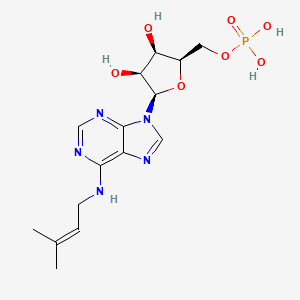
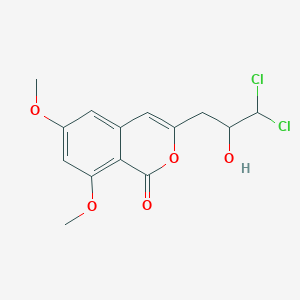
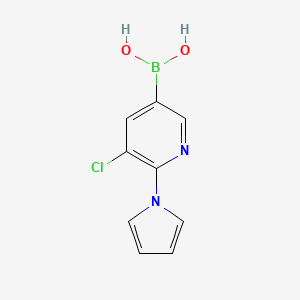
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
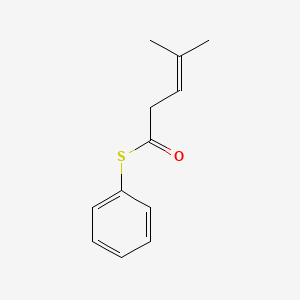
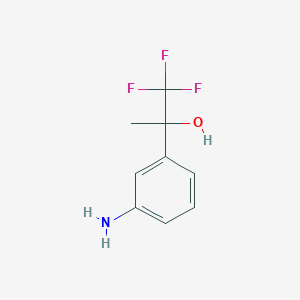
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
